H1-Receptor Blockade Potency: 4-Fold Superiority Over Chlorpheniramine Maleate
In a head-to-head functional assay on isolated guinea pig ileum, 6-chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one (designated 'compound 5' in the original study) inhibited histamine-induced contraction with an IC50 of 0.22 × 10³ ng/mL. This represents a 4.5-fold greater potency than the reference antihistamine chlorpheniramine maleate (IC50 = 1.0 × 10³ ng/mL) tested under identical conditions [1]. The compound also demonstrated significantly lower sedation liability (8% sedation) compared to chlorpheniramine (32% sedation), a critical differentiating factor for therapeutic development [1].
| Evidence Dimension | Histamine H1-receptor blockade potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.22 × 10³ ng/mL; sedation = 8% |
| Comparator Or Baseline | Chlorpheniramine maleate: IC50 = 1.0 × 10³ ng/mL; sedation = 32% |
| Quantified Difference | 4.5-fold more potent; 4-fold lower sedation |
| Conditions | Isolated guinea pig ileum; histamine-induced contraction assay |
Why This Matters
This establishes the compound as the most potent H1-blocker in its series, with a 4.5× margin over the clinical standard—essential for any research program prioritizing antihistaminic efficacy with reduced sedation.
- [1] Alagarsamy, V. Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie 2004, 59 (10), 753-755. PMID: 15544052. View Source
